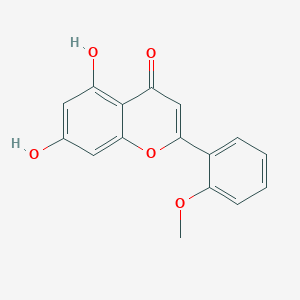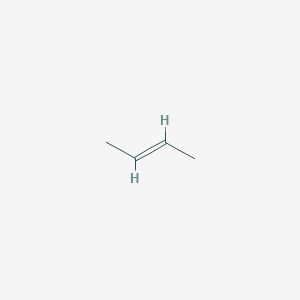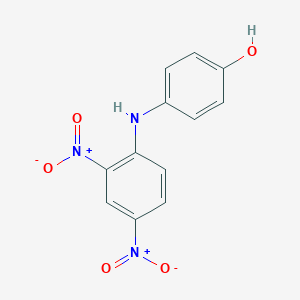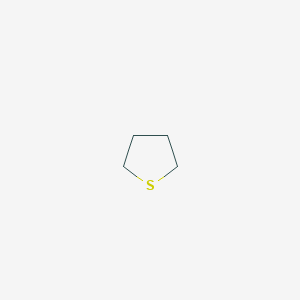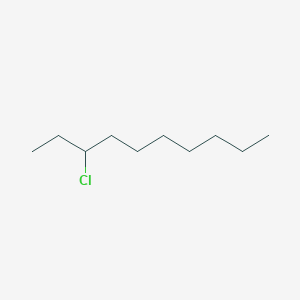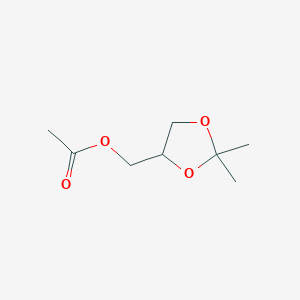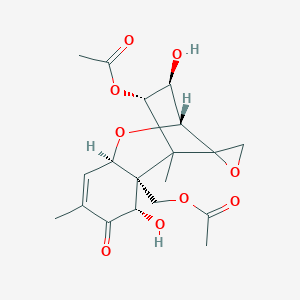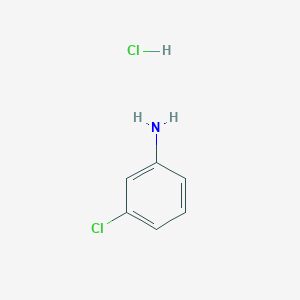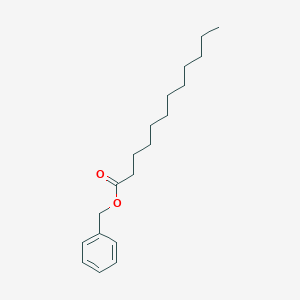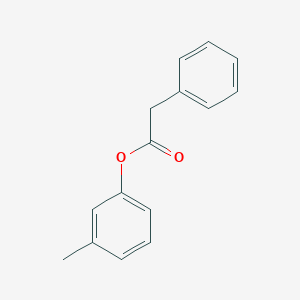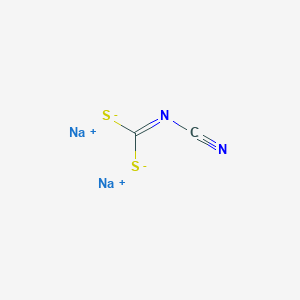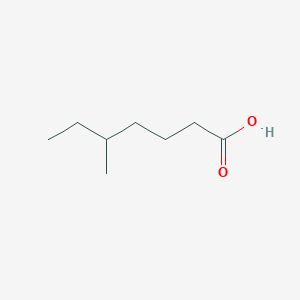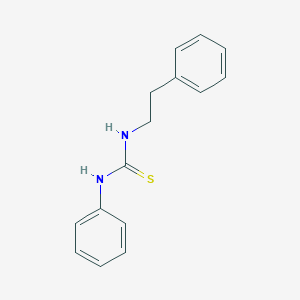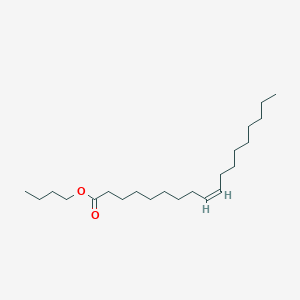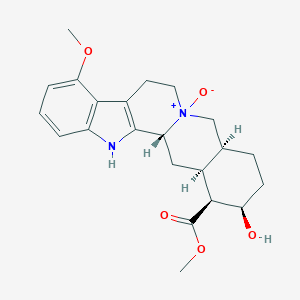
Venoxidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Venoxidine is a chemical compound that has gained significant attention in the scientific world due to its potential therapeutic benefits. It is a synthetic compound that belongs to the family of 1,4-dihydropyridines and is known for its vasodilatory properties. Venoxidine has been extensively studied for its potential use in the treatment of cardiovascular diseases and various other disorders.
Mechanism Of Action
Venoxidine acts by blocking the L-type calcium channels in the smooth muscle cells, leading to relaxation of the blood vessels. This results in increased blood flow and reduced blood pressure. Venoxidine also has antioxidant properties, which help to protect the cells from oxidative stress.
Biochemical And Physiological Effects
Venoxidine has been found to have several biochemical and physiological effects. It has been shown to increase the production of nitric oxide, which is a potent vasodilator. Venoxidine also reduces the production of reactive oxygen species, which can cause damage to the cells. Additionally, Venoxidine has been found to have anti-inflammatory properties, which can help to reduce inflammation in the body.
Advantages And Limitations For Lab Experiments
Venoxidine has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in the lab. It is also stable and has a long shelf life, which makes it easy to store. However, Venoxidine has some limitations for lab experiments. It is not very water-soluble, which can make it difficult to work with in aqueous solutions. It also has a low bioavailability, which means that it may not be effective in vivo.
Future Directions
There are several future directions for research on Venoxidine. One potential area of research is the development of more water-soluble derivatives of Venoxidine, which would make it easier to work with in aqueous solutions. Another area of research is the development of more potent derivatives of Venoxidine, which could have greater therapeutic benefits. Additionally, more research is needed to fully understand the mechanisms of action of Venoxidine and its potential use in the treatment of various disorders.
Conclusion:
In conclusion, Venoxidine is a synthetic compound that has gained significant attention in the scientific world due to its potential therapeutic benefits. It has been extensively studied for its vasodilatory properties and potential use in the treatment of cardiovascular diseases and various other disorders. Venoxidine acts by blocking the L-type calcium channels in the smooth muscle cells, leading to relaxation of the blood vessels. It also has antioxidant and anti-inflammatory properties. While Venoxidine has several advantages for lab experiments, it also has some limitations. There are several future directions for research on Venoxidine, including the development of more water-soluble and potent derivatives and further understanding of its mechanisms of action.
Synthesis Methods
The synthesis of Venoxidine involves the reaction of 3-aminopropylamine with 3-acetyl-2,5-dimethylthiophene. The reaction is carried out in the presence of a catalyst and under controlled conditions to obtain the desired product. The synthesis process has been optimized to ensure the purity and yield of the final product.
Scientific Research Applications
Venoxidine has been extensively studied for its potential therapeutic benefits. It has been found to have vasodilatory properties, which make it a potential candidate for the treatment of cardiovascular diseases. Venoxidine has also been studied for its potential use in the treatment of various other disorders, including Alzheimer's disease, Parkinson's disease, and cancer.
properties
CAS RN |
1056-57-1 |
|---|---|
Product Name |
Venoxidine |
Molecular Formula |
C22H28N2O5 |
Molecular Weight |
400.5 g/mol |
IUPAC Name |
methyl (1R,15S,18R,19S,20S)-18-hydroxy-8-methoxy-13-oxido-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-13-ium-19-carboxylate |
InChI |
InChI=1S/C22H28N2O5/c1-28-18-5-3-4-15-19(18)13-8-9-24(27)11-12-6-7-17(25)20(22(26)29-2)14(12)10-16(24)21(13)23-15/h3-5,12,14,16-17,20,23,25H,6-11H2,1-2H3/t12-,14+,16-,17-,20+,24?/m1/s1 |
InChI Key |
SANIGXXUGRLAGR-BXUFFXRESA-N |
Isomeric SMILES |
COC1=CC=CC2=C1C3=C(N2)[C@H]4C[C@H]5[C@H](CC[C@H]([C@H]5C(=O)OC)O)C[N+]4(CC3)[O-] |
SMILES |
COC1=CC=CC2=C1C3=C(N2)C4CC5C(CCC(C5C(=O)OC)O)C[N+]4(CC3)[O-] |
Canonical SMILES |
COC1=CC=CC2=C1C3=C(N2)C4CC5C(CCC(C5C(=O)OC)O)C[N+]4(CC3)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



